2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime
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Description
Scientific Research Applications
1. Radical Scavenging Activity
- Compounds similar to "2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime", such as p-fluorophenol and p-methoxyphenol, have been studied for their radical scavenging activity. Their molecular properties, including energy gap and electronegativity, contribute to this activity, which is significant in various scientific and medical applications (Al‐Sehemi, 2017).
2. Synthesis and Chemical Reactions
- Research on related compounds involves the synthesis of complex molecules, which can lead to the development of new chemical entities with potential applications in various fields. For instance, the study of reactions involving similar compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, can provide insights into new synthetic pathways and reactions (Pimenova et al., 2003).
3. Antimicrobial Activity
- Some derivatives of "2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime" have shown antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents. This is an area of considerable interest, particularly in addressing antibiotic resistance (Nagamani et al., 2018).
4. Application in Liquid Chromatography
- Related compounds have been used as fluorogenic labelling reagents in high-performance liquid chromatography (HPLC), demonstrating their utility in analytical chemistry, particularly in the detection and quantification of biologically important thiols (Gatti et al., 1990).
5. Sensing Applications
- Fluorophenol derivatives, closely related to the chemical , have been applied in the development of fluorescent probes for sensing pH and metal cations. This has implications for the development of sensitive and selective sensors in various scientific and industrial applications (Tanaka et al., 2001).
properties
IUPAC Name |
(E)-2-(4-fluorophenoxy)-N-methoxy-1-(4-methoxyphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-19-14-7-3-12(4-8-14)16(18-20-2)11-21-15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSNURBDQLZMH-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC)/COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime |
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